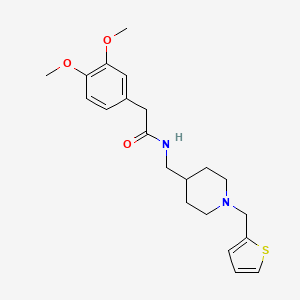

2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Descripción

This compound belongs to the class of N-substituted acetamides, characterized by a 3,4-dimethoxyphenyl group linked to an acetamide scaffold. Its design leverages:

- 3,4-Dimethoxyphenyl group: Known for enhancing lipophilicity and membrane permeability.

- Thiophene substituent: May influence metabolic stability and binding specificity.

- Piperidine scaffold: Common in CNS-targeting drugs due to its ability to modulate receptor conformations.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3S/c1-25-19-6-5-17(12-20(19)26-2)13-21(24)22-14-16-7-9-23(10-8-16)15-18-4-3-11-27-18/h3-6,11-12,16H,7-10,13-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COISXSQGEUXIMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a synthetic molecule that presents a unique structure combining various functional groups known for their biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a 3,4-dimethoxyphenyl group and a thiophen-2-ylmethyl moiety attached to a piperidine structure. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C17H22N2O3S |

| Molecular Weight | 342.43 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Preliminary studies indicate that compounds with similar structures often exhibit significant binding affinity to various receptors and enzymes. The pharmacophore analysis suggests that the dimethoxyphenyl group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Biological Activities

Research indicates that structurally related compounds have demonstrated several biological activities, including:

- Anticancer Activity : Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, piperidine derivatives have been associated with cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : The piperidine ring is known for its neuroprotective properties. Studies have indicated that derivatives can enhance cognitive function and protect against neurodegenerative diseases .

- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, suggesting potential applications in treating infections .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of a related compound on FaDu hypopharyngeal tumor cells. The results indicated that the compound induced apoptosis and inhibited cell proliferation more effectively than standard chemotherapy agents like bleomycin .

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, a derivative of this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive performance in animal models .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Modifications

A. A-740003

- Structure: N-(1-[(cyanoimino)(5-quinolinylamino)methyl]amino-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide.

- Key Differences: Replaces the thiophen-2-ylmethyl-piperidine group with a quinolinylamino-cyanoimino side chain.

- Activity : Selective P2X7 receptor antagonist with dose-dependent neuropathic pain reduction in rats .

B. N-Benzyl Tetrahydroisoquinoline Derivatives

- Example: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20 in ).

- Key Differences: Incorporates a tetrahydroisoquinoline core instead of piperidine and adds methoxy/piperidinylethoxy substituents.

- Activity : Targets orexin 1 receptors; structural variations in substituents (e.g., benzyloxy, pyridinylmethoxy) modulate potency and selectivity .

C. 2-(4-Methoxyphenyl)-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

- Structure : Features a 4-methoxyphenyl group and a 4-methylpiperidinylsulfonylphenyl substituent.

Pharmacological and Biophysical Properties

Key Research Findings and Implications

Substituent Effects: Thiophene vs. Quinoline: Thiophene-containing compounds (e.g., target compound) may exhibit altered metabolic profiles compared to A-740003’s quinoline group, which is prone to CYP450-mediated oxidation. Methoxy Groups: The 3,4-dimethoxy motif enhances binding to aromatic-rich receptors (e.g., P2X7, orexin) but may reduce aqueous solubility .

Therapeutic Potential: Neuropathic Pain: A-740003’s efficacy suggests that the target compound could be optimized for P2X7 antagonism with improved bioavailability via thiophene substitution. CNS Disorders: Piperidine-thiophene hybrids are understudied but may offer advantages in dopamine or serotonin receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.